S-Glutaryldihydrolipoamide S-Glutaryldihydrolipoamide S-Glutaryldihydrolipoamide belongs to the class of organic compounds known as thia fatty acids. These are fatty acid derivatives obtained by insertion of a sulfur atom at specific positions in the chain. S-Glutaryldihydrolipoamide is considered to be a practically insoluble (in water) and relatively neutral molecule. S-Glutaryldihydrolipoamide has been primarily detected in urine. Within the cell, S-glutaryldihydrolipoamide is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. In humans, S-glutaryldihydrolipoamide is involved in the lysine degradation pathway.
S(8)-glutaryldihydrolipoamide is a S-substituted dihydrolipoamide. It has a role as a mouse metabolite and a human metabolite.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1899869
InChI: InChI=1S/C13H23NO4S2/c14-11(15)5-2-1-4-10(19)8-9-20-13(18)7-3-6-12(16)17/h10,19H,1-9H2,(H2,14,15)(H,16,17)
SMILES:
Molecular Formula: C13H23NO4S2
Molecular Weight: 321.5 g/mol

S-Glutaryldihydrolipoamide

CAS No.:

Cat. No.: VC1899869

Molecular Formula: C13H23NO4S2

Molecular Weight: 321.5 g/mol

* For research use only. Not for human or veterinary use.

S-Glutaryldihydrolipoamide -

Specification

Molecular Formula C13H23NO4S2
Molecular Weight 321.5 g/mol
IUPAC Name 5-(8-amino-8-oxo-3-sulfanyloctyl)sulfanyl-5-oxopentanoic acid
Standard InChI InChI=1S/C13H23NO4S2/c14-11(15)5-2-1-4-10(19)8-9-20-13(18)7-3-6-12(16)17/h10,19H,1-9H2,(H2,14,15)(H,16,17)
Standard InChI Key PWTIHZUSTBSVGF-UHFFFAOYSA-N
Canonical SMILES C(CCC(=O)N)CC(CCSC(=O)CCCC(=O)O)S

Introduction

Chemical Properties and Structure

Molecular Information

S-Glutaryldihydrolipoamide possesses distinct chemical properties that define its behavior in biological systems. Table 1 summarizes the key molecular information of this compound.

Table 1: Molecular Information of S-Glutaryldihydrolipoamide

PropertyValue
Molecular FormulaC₁₃H₂₃NO₄S₂
Average Molecular Weight321.456 g/mol
Monoisotopic Molecular Weight321.106849609 g/mol
Physical StateSolid
Chemical ClassificationThia fatty acid
Molecular FrameworkAliphatic acyclic compound

Structure and Chemical Identifiers

The chemical structure of S-Glutaryldihydrolipoamide features a unique arrangement of atoms that enables its specific biochemical functions. Several naming conventions and identifiers are used to reference this compound in scientific literature and databases, as detailed in Table 2.

Table 2: Chemical Identifiers of S-Glutaryldihydrolipoamide

Identifier TypeValue
IUPAC Name5-[(7-carbamoyl-3-sulfanylheptyl)sulfanyl]-5-oxopentanoic acid
Alternative IUPAC Name5-(8-amino-8-oxo-3-sulfanyloctyl)sulfanyl-5-oxopentanoic acid
Traditional NameS(8)-glutaryldihydrolipoamide
SMILESNC(=O)CCCCC(S)CCSC(=O)CCCC(O)=O
InChIInChI=1S/C13H23NO4S2/c14-11(15)5-2-1-4-10(19)8-9-20-13(18)7-3-6-12(16)17/h10,19H,1-9H2,(H2,14,15)(H,16,17)
InChI KeyPWTIHZUSTBSVGF-UHFFFAOYSA-N
ChEBI IDCHEBI:28391
HMDB IDHMDB0006832

The structure consists of a carbamoyl group, a sulfanylheptyl chain, and a sulfanyl-oxopentanoic acid group, creating the characteristic S-substituted dihydrolipoamide configuration that is crucial for its metabolic functions .

Biochemical Role and Metabolism

Metabolic Pathways

S-Glutaryldihydrolipoamide plays a significant role in intermediary metabolism, particularly in the lysine degradation pathway . Its formation and utilization involve specific enzymatic reactions:

  • It can be irreversibly formed from 2-Oxoadipate by the action of 2-oxoglutarate dehydrogenase E1 component (EC:1.2.4.2) .

  • It can be reversibly formed from Glutaryl-CoA by 2-oxoglutarate dehydrogenase E2 component (dihydrolipoamide succinyltransferase) (EC:2.3.1.61) .

These reactions are part of the broader cellular processes involved in amino acid metabolism and energy production, highlighting the compound's importance in fundamental biochemical pathways.

Associated Enzymes

Several key enzymes interact with S-Glutaryldihydrolipoamide in metabolic processes. Table 3 provides information about these enzymes and their functions.

Table 3: Enzymes Associated with S-Glutaryldihydrolipoamide Metabolism

These enzymes work together in the 2-oxoglutarate dehydrogenase complex, which contains multiple copies of three enzymatic components: 2-oxoglutarate dehydrogenase (E1), dihydrolipoamide succinyltransferase (E2), and lipoamide dehydrogenase (E3) . The complex is crucial for energy metabolism and connects several metabolic pathways.

Research Findings

Role in Ruminant Metabolism

Recent studies have identified S-Glutaryldihydrolipoamide in the rumen fluid of cattle, where it is associated with low residual feed intake (RFI) . This finding suggests a potential role in feed efficiency and energy utilization in ruminants.

In a study examining the rumen microbiome and metabolome of cattle with high and low RFI, S-Glutaryldihydrolipoamide was found to be negatively associated with the bacterial genus Christensenellaceae_R-7_group . This correlation indicates a possible interaction between the rumen microbiota and this metabolite in the context of feed efficiency.

The research used liquid chromatography-mass spectrometry (LC-MS) to identify metabolites in ruminal liquid samples, demonstrating the utility of advanced analytical techniques in detecting and quantifying S-Glutaryldihydrolipoamide in biological samples .

Implications in Disease States

S-Glutaryldihydrolipoamide has also been identified as a differentially altered metabolite in chickens infected with infectious bursal disease virus (IBDV) . In a study comparing metabolic profiles of chickens infected with attenuated IBDV (atIBDV) and very virulent IBDV (vvIBDV), S-Glutaryldihydrolipoamide was among the 368 significantly altered metabolites.

The metabolic disorders associated with IBDV infection particularly affected amino acid and lipid metabolism, including pathways related to tryptophan, glycerophospholipid, lysine, and tyrosine metabolism . This finding highlights the potential role of S-Glutaryldihydrolipoamide in metabolic responses to disease states, possibly through its involvement in lysine degradation pathways.

Physiological Significance

Role as a Metabolic Intermediary

As both a human and mouse metabolite, S-Glutaryldihydrolipoamide serves important functions in cellular metabolism . Its position as an intermediary in the lysine degradation pathway underscores its significance in amino acid metabolism, an essential process for protein turnover and energy production.

The compound's structure, with its sulfur-containing groups, enables specific biochemical interactions that facilitate its role in metabolic pathways. These structural features allow it to participate in redox reactions and acyl group transfers, which are fundamental processes in energy metabolism .

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